3-NITRO-5'-PHENYL-6A,7,8,9,10,11-HEXAHYDRO-5H-SPIRO[AZEPINO[1,2-A]QUINOLINE-6,3'-[1,5]DIAZINANE]-2',4',6'-TRIONE
Description
3-nitro-1’-phenyl-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.
Properties
IUPAC Name |
3'-nitro-1-phenylspiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c28-20-23(21(29)26(22(30)24-20)16-7-3-1-4-8-16)14-15-13-17(27(31)32)10-11-18(15)25-12-6-2-5-9-19(23)25/h1,3-4,7-8,10-11,13,19H,2,5-6,9,12,14H2,(H,24,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZSVUDTJJTAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C3(CC4=C(N2CC1)C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1’-phenyl-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione typically involves multi-step reactions. One common method includes the double Michael addition of (E)-1,5-diaryl- and 1-alkyl-5-arylpent-4-ene-1,3-diones to 2-trifluoromethyl- and 2-phenyl-substituted 3-nitro-2H-chromenes in dichloromethane at room temperature for 48 hours . This reaction results in high yields of the desired product as individual diastereomers.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1’-phenyl-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Michael Addition: As mentioned, it can participate in Michael addition reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid.
Michael Addition: Reagents like potassium carbonate in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions would yield various substituted aromatic compounds.
Scientific Research Applications
3-nitro-1’-phenyl-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activity.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitro-1’-phenyl-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and spirocyclic groups. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-nitro-2H-chromenes: These compounds share the nitro group and chromene structure but lack the spirocyclic feature.
1,2,4-triazole-containing scaffolds: These compounds have similar biological activities but different core structures.
Uniqueness
The uniqueness of 3-nitro-1’-phenyl-6a,7,8,9,10,11-hexahydro-2’H,5H-spiro[azepino[1,2-a]quinoline-6,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
